Spiro[3.4]octan-2-ol

Lipophilicity ADME Physicochemical property prediction

Researchers seeking rigid, three-dimensional scaffolds for drug discovery often face a gap in commercially available, CNS-relevant building blocks. Spiro[3.4]octan-2-ol (CAS 1526741-02-5) is a saturated spirocyclic secondary alcohol that provides a direct solution. • Fully sp³-hybridized skeleton (sp³ fraction=1.0) enhances molecular three-dimensionality. • Balanced physicochemical profile (LogP 1.70, TPSA 20.2 Ų) supports passive BBB penetration. • Single reactive hydroxyl handle enables reliable derivatisation in parallel synthesis. Sourced at ≥98% purity, it ensures reproducible input for fragment-based library design and scaffold-hopping campaigns.

Molecular Formula C8H14O
Molecular Weight 126.199
CAS No. 1526741-02-5
Cat. No. B2385474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.4]octan-2-ol
CAS1526741-02-5
Molecular FormulaC8H14O
Molecular Weight126.199
Structural Identifiers
SMILESC1CCC2(C1)CC(C2)O
InChIInChI=1S/C8H14O/c9-7-5-8(6-7)3-1-2-4-8/h7,9H,1-6H2
InChIKeyPPJOQDRCVYHEQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[3.4]octan-2-ol: Physicochemical & Procurement Overview


Spiro[3.4]octan-2-ol (CAS 1526741‑02‑5) is a saturated spirocyclic secondary alcohol composed of a cyclobutane and a cyclopentane ring fused at a single quaternary carbon . Its molecular formula is C₈H₁₄O with a molecular weight of 126.20 g mol⁻¹ and a typical commercial purity of 98% . The hydroxyl group at the 2‑position confers a predicted LogP of 1.70 and a topological polar surface area (TPSA) of 20.2 Ų, distinguishing it from the fully hydrocarbon parent scaffold spiro[3.4]octane (LogP ≈ 2.7–3.9; TPSA = 0 Ų) . These properties position the compound as a compact, three‑dimensional building block with a single hydrogen‑bond donor/acceptor pair, suitable for fragment‑based library design and scaffold‑hopping campaigns.

Compact sp³-rich scaffold for fragment-based library design
Single H-bond donor/acceptor pair suitable for controlled SAR growth
Predicted LogP 1.70 and TPSA 20.2 Ų support CNS-permeability screening

Spiro[3.4]octan-2-ol: Differentiation from Generic Isosteres


Within the spiro[3.4]octane family, small structural perturbations produce measurable shifts in lipophilicity, hydrogen‑bonding capacity, and synthetic accessibility that directly affect downstream molecular properties. Substituting the hydroxylated spiro[3.4]octan‑2‑ol (LogP 1.70, TPSA 20.2 Ų) with the fully hydrocarbon spiro[3.4]octane (LogP 2.73–3.93, TPSA 0 Ų) eliminates the sole hydrogen‑bond donor/acceptor and increases LogP by 1.0–2.2 units, which can substantially alter aqueous solubility, metabolic clearance, and off‑target promiscuity . Conversely, replacing the all‑carbon scaffold with an aza‑analog such as 6‑azaspiro[3.4]octan‑2‑ol introduces a basic nitrogen centre (predicted pKₐ ≈ 15.0) with altered protonation states, increased molecular weight, and modified exit‑vector geometry that can redirect structure–activity relationships (SAR) [1]. The position of the hydroxyl group further differentiates isomers: spiro[3.4]octan‑6‑ol (CAS 960587‑81‑9), while isomeric, places the reactive handle at a distinct ring position, yielding different steric and electronic environments for subsequent derivatisation .

Spiro[3.4]octane (no alcohol)
Eliminates H-bond donor/acceptor and increases LogP by 1.0–2.2 units. May shift solubility and off-target promiscuity profiles.
6-Azaspiro[3.4]octan-2-ol
Introduces a basic nitrogen with altered protonation and exit-vector geometry. H-bond network and SAR trajectory may diverge.
Spiro[3.4]octan-6-ol (positional isomer)
Hydroxyl repositioned to a different ring alters steric and electronic environment. Derivatisation pathways and binding interactions may not transfer.

Spiro[3.4]octan-2-ol: Quantitative Evidence vs. Analogs


LogP Reduction vs. Spiro[3.4]octane

Spiro[3.4]octan-2-ol displays a predicted LogP of 1.70, which is 1.0–2.2 units lower than that of the fully hydrocarbon spiro[3.4]octane scaffold (LogP 2.73 from ChemSrc; Log Kow 3.93 estimated by WSKOW v1.41 from ChemSpider) . The introduction of a single secondary alcohol therefore reduces computed lipophilicity by 38–56%, moving the compound closer to the CNS-favourable LogP range of 1–3 while retaining sufficient passive permeability potential.

LogP Reduction vs. Hydrocarbon Scaffold
Cross-study comparable
ΔLogP = –1.0 to –2.2 (38–56% reduction in silico)
Supports reduced lipophilicity-driven promiscuity risk.
Predicted values; experimental LogP not confirmed in published literature.
Lipophilicity ADME Physicochemical property prediction

BBB Permeability Advantage over Larger Spirocycles

Spiro[3.4]octan-2-ol possesses a TPSA of 20.2 Ų (Leyan), well below the widely cited threshold of <60–90 Ų for favourable passive BBB penetration . In comparison, the N‑BOC‑protected 6‑azaspiro[3.4]octan‑2‑ol (CAS 1239319‑91‑5) has a predicted LogP of 1.91 and a TPSA of 58.6 Ų—nearly three times higher—due to the carbamate functionality, which may limit BBB access [1]. The spiro[3.4]octane scaffold has been independently validated in anti‑glioblastoma SAR studies where the spirocyclic skeleton conferred lipophilicity and permeability sufficient for BBB transit in a U251 xenograft mouse model [2].

BBB Permeability vs. Bulkier Spirocycles
Cross-study comparable
TPSA 20.2 Ų vs. 58.6 Ų (N-BOC analog); class-level brain penetration in mouse GBM model
Low TPSA preserves passive BBB diffusion potential.
TPSA predicted; BBB data from spiro[3.4]octane class in Eur. J. Med. Chem. 2023.
Blood–brain barrier CNS drug discovery Polar surface area

Single H-Bond Pair vs. Heteroatom-Rich Spirocycles

Spiro[3.4]octan-2-ol contains exactly one hydrogen‑bond donor and one hydrogen‑bond acceptor (both from the secondary alcohol), as reported by Leyan . In contrast, 6‑azaspiro[3.4]octan‑2‑ol introduces a secondary amine (pKₐ ≈ 15.0) that adds a second H‑bond donor site and a third H‑bond acceptor, while the N‑BOC‑protected variant incorporates an additional carbamate moiety with two further oxygen acceptors [1]. The minimal H‑bond pharmacophore of spiro[3.4]octan‑2‑ol provides a cleaner starting point for fragment growth, reducing the number of variables that must be deconvoluted in SAR exploration.

Single H-Bond Pair vs. Heteroatom-Rich Analogs
Class-level inference
1 donor / 1 acceptor vs. 2–3 additional sites in aza-spirocycles
Cleaner fragment start reduces non-specific binding variables.
Structural inference; pKa predicted. Experimental H-bond data not available.
Fragment-based drug discovery Hydrogen bonding Scaffold diversification

Conformational Rigidity with Defined Exit Vectors

The spiro[3.4]octane core features zero rotatable bonds (sp³ carbon fraction = 1.0), conferring complete conformational rigidity and spatially well‑defined exit vectors for substituent attachment [1]. This contrasts with the structurally related but conformationally more complex heteroatom‑containing spirocycles such as 2‑azaspiro[3.4]octane derivatives, where nitrogen inversion and ring puckering introduce additional conformational degrees of freedom [2]. Carreira and co‑workers have demonstrated that spiro[3.4]octane building blocks enable systematic exploration of three‑dimensional chemical space with precise vectorial control, a property now leveraged in commercial fragment libraries from Sigma‑Aldrich and SpiroChem [3].

Conformational Rigidity & Defined Exit Vectors
Class-level inference
0 rotatable bonds; sp³ fraction 1.0; precise vectorial control reported
Pre-defines 3D geometry for target engagement entropy considerations.
Validated scaffold class in Carreira, Chem. Rev. 2014; Sigma-Aldrich technical guide.
Three-dimensionality Chemical space Scaffold diversity Exit vectors

Spiro[3.4]octan-2-ol Application Scenarios


CNS-Penetrant Fragment Library Construction

With a TPSA of 20.2 Ų and LogP of 1.70, spiro[3.4]octan‑2‑ol meets key physicochemical criteria (TPSA < 60 Ų; LogP 1–3) associated with passive BBB penetration . The spiro[3.4]octane scaffold has demonstrated in vivo brain exposure in a U251 glioblastoma xenograft model, supporting its inclusion in CNS‑focused fragment screening collections [1]. The minimal H‑bond donor/acceptor count (1/1) reduces the risk of P‑glycoprotein recognition compared to more polar spirocyclic analogs.

Scaffold-Hopping to 3D Saturated Isosteres

Spiro[3.4]octan‑2‑ol offers a saturated, sp³‑rich replacement for common aromatic alcohol building blocks (e.g., phenols, benzyl alcohols). The fully sp³‑hybridised carbon skeleton (sp³ fraction = 1.0) increases molecular three‑dimensionality and has been associated with improved clinical success rates, while the LogP reduction of 1.0–2.2 units versus the parent hydrocarbon indicates favourable solubility trends [2]. Carreira and co‑workers have validated this scaffold class for systematic chemical space exploration [3].

Key Intermediate for Nucleoside and PRMT5 Inhibitor Synthesis

Verhoeven et al. (J. Org. Chem. 2020, 85, 14989–15005) demonstrated that spiro[3.4]octane building blocks, accessed via [2+2]-cycloaddition, serve as scaffolds for carbocyclic nucleoside analogues and can be elaborated into inhibitors of the protein methyltransferase PRMT5 [4]. Spiro[3.4]octan‑2‑ol, with its reactive secondary alcohol, constitutes a logical starting material for analogous derivatisation programmes targeting nucleoside or PRMT5 inhibitor chemotypes.

Diversity-Oriented Synthesis with Defined Exit Vectors

The absence of rotatable bonds and the precise spatial orientation of the hydroxyl substituent on the cyclobutane ring of spiro[3.4]octan‑2‑ol enable chemists to generate compound libraries with predictable three‑dimensional geometries [2]. This contrasts with conformationally flexible aliphatic alcohols where substituent trajectories are ill‑defined. The commercial availability of spiro[3.4]octan‑2‑ol at 98% purity from multiple vendors (including Leyan) ensures reproducible input quality for parallel synthesis workflows .

Application
Selection Property
Validation Focus
CNS-Penetrant Fragment Library Construction
Predicted TPSA ≤ 90 Ų and LogP in 1–3 range
Review computed vs. experimental LogP and PAMPA-BBB permeability
Scaffold-Hopping to 3D Saturated Isosteres
Complete sp³ hybridization (Fsp³ = 1.0) and rigid spiro architecture
Comparative binding entropy and off-target profile vs. aromatic alcohol isosteres
Key Intermediate for Nucleoside and PRMT5 Inhibitor Synthesis
Reactive secondary alcohol handle on cyclobutane ring
Regioselectivity and yield in [2+2]-derived spirocycle elaboration (J. Org. Chem. 2020 context)
Diversity-Oriented Synthesis with Defined Exit Vectors
Zero rotatable bonds and fixed hydroxyl orientation
Batch-to-batch purity (≥98%) and consistent exit-vector geometry for parallel library synthesis

Technical Documentation Hub

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28 linked technical documents
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